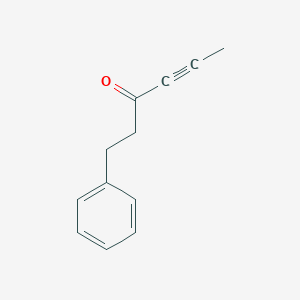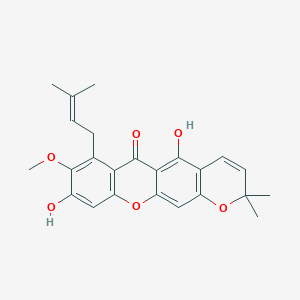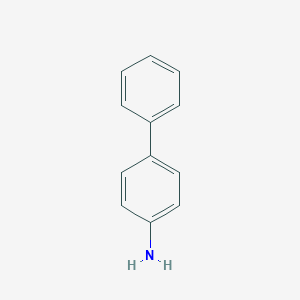
6-Bromoquinolin-2(1H)-one
概要
説明
6-Bromoquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6BrNO . It is a solid substance and has a molecular weight of 224.06 .
Molecular Structure Analysis
The InChI code for 6-Bromoquinolin-2(1H)-one is 1S/C9H6BrNO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h1-5H, (H,11,12) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving 6-Bromoquinolin-2(1H)-one are not detailed in the search results .Physical And Chemical Properties Analysis
6-Bromoquinolin-2(1H)-one is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用
Pharmacology
6-Bromoquinolin-2(1H)-one: is utilized in pharmacological research as a chemical scaffold for the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can lead to the discovery of new drugs with various biological activities. For instance, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes or receptors, which could be beneficial in treating diseases like cancer or neurological disorders .
Organic Synthesis
In the realm of organic chemistry, 6-Bromoquinolin-2(1H)-one serves as a versatile intermediate. It can undergo various chemical reactions to form complex molecules. Its bromine atom is particularly reactive, allowing for substitution reactions that can introduce a wide range of functional groups, thereby creating a diverse array of organic compounds .
Material Science
Material scientists investigate 6-Bromoquinolin-2(1H)-one for its potential use in the development of new materials. Its aromatic structure could be integral in creating organic semiconductors or other electronic materials. The compound’s ability to participate in the formation of larger, pi-conjugated systems makes it a candidate for use in optoelectronic devices .
Analytical Chemistry
In analytical chemistry, 6-Bromoquinolin-2(1H)-one may be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for its use in calibration curves and as a reference compound in techniques such as HPLC or mass spectrometry, aiding in the quantification and identification of substances .
Biochemistry
Biochemists utilize 6-Bromoquinolin-2(1H)-one in studying protein interactions and enzyme kinetics. It can act as a fluorescent probe or a quencher in assays that monitor biological processes. Additionally, its incorporation into larger biomolecules can help elucidate the structure and function of proteins and nucleic acids .
Environmental Science
Environmental scientists may explore the effects of 6-Bromoquinolin-2(1H)-one on ecosystems. Its impact on soil chemistry, water quality, and its biodegradability are areas of interest. Understanding its environmental fate can inform its safe use and disposal, minimizing ecological disruption .
Agricultural Research
In agricultural research, 6-Bromoquinolin-2(1H)-one could be investigated for its role in plant growth regulation or as a precursor to pesticides. Its chemical properties might influence plant physiology, and derivatives of this compound could protect crops from pests or diseases while ensuring minimal environmental impact .
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives often act by binding to their targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and thf , which may influence its bioavailability.
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
It should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAFBGATSQRSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495319 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinolin-2(1H)-one | |
CAS RN |
1810-66-8 | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)










